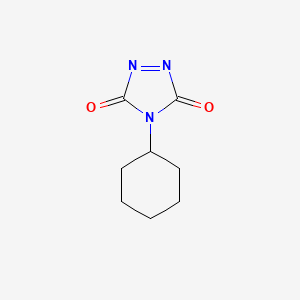
4-cyclohexyl-4,5-dihydro-3H-1,2,4-triazole-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclohexyl-4,5-dihydro-3H-1,2,4-triazole-3,5-dione is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Cyclohexyl-4,5-dihydro-3H-1,2,4-triazole-3,5-dione is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including antifungal, antibacterial, and anticancer activities. Additionally, it examines structure-activity relationships (SAR) and includes relevant case studies.
- Molecular Formula : C10H14N4O2
- Molecular Weight : 218.25 g/mol
- CAS Number : 482650-81-7
Antifungal Activity
Recent studies have highlighted the antifungal potential of various triazole derivatives, including this compound. In vitro assays demonstrated significant activity against several fungal strains.
| Fungal Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Candida albicans | 20 | |
| Cryptococcus neoformans | 18 | |
| Aspergillus niger | 15 |
Antibacterial Activity
The compound has also shown promising antibacterial properties. In a study evaluating its efficacy against common bacterial pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various cancer cell lines. The compound exhibited cytotoxic effects in vitro against human tumor cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MKN-45 (gastric adenocarcinoma) | 10 | |
| A549 (lung carcinoma) | 15 | |
| HeLa (cervical cancer) | 12 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the triazole ring can significantly influence biological activity. For instance:
- Substituents at Position 4 : Electron-withdrawing groups enhance antifungal activity by improving binding affinity to target enzymes.
- Cyclohexyl Group : The presence of the cyclohexyl moiety is associated with increased lipophilicity, which may facilitate membrane permeability and enhance bioactivity.
Case Studies
- Antifungal Efficacy Against Fluconazole-resistant Strains : A study demonstrated that this compound outperformed fluconazole in inhibiting fluconazole-resistant Candida strains. This suggests potential as a therapeutic agent in treating resistant fungal infections .
- Cytotoxicity in Cancer Research : The compound was tested against multiple cancer cell lines and showed significant cytotoxic effects compared to established chemotherapeutics like Paclitaxel. This positions it as a candidate for further development in cancer therapy .
Propriétés
IUPAC Name |
4-cyclohexyl-1,2,4-triazole-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMVPXIIZQTHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)N=NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462240 |
Source


|
| Record name | 4-Cyclohexyl-3H-1,2,4-triazole-3,5(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13274-74-3 |
Source


|
| Record name | 4-Cyclohexyl-3H-1,2,4-triazole-3,5(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














